molecular formula C8H17NO B8601164 3-Piperidylpropanol

3-Piperidylpropanol

Cat. No.: B8601164
M. Wt: 143.23 g/mol
InChI Key: BKPBAUVSSIWBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperidylpropanol (IUPAC name: 3-(piperidin-1-yl)propan-1-ol) is a tertiary alcohol featuring a piperidine ring attached to the third carbon of a propanol chain. Piperidine-containing compounds are of significant interest due to their bioactivity, particularly in central nervous system (CNS) drug development and as intermediates in organic synthesis.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-piperidin-3-ylpropan-1-ol

InChI

InChI=1S/C8H17NO/c1-2-8(10)7-4-3-5-9-6-7/h7-10H,2-6H2,1H3

InChI Key

BKPBAUVSSIWBHM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCCNC1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of 3-Piperidylpropanol, with data derived from the provided evidence:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3-(piperidin-1-yl)propan-1-ol C₈H₁₇NO 143.23 Hypothesized use in CNS drug intermediates N/A
3-Piperazinylpropan-2-ol 3-(piperazin-1-yl)propan-2-ol C₇H₁₆N₂O 144.22 Intermediate in antipsychotic synthesis
3-Aminopropanol H₂NCH₂CH₂CH₂OH C₃H₉NO 75.11 BP: 187–190°C; precursor to pharmaceuticals (e.g., cyclophosphamide)
3-(2-Pyridyl)-1-propanol Pyridin-2-yl-propanol C₈H₁₁NO 137.18 Solubility in polar solvents; used in coordination chemistry
3-Piperidinopropiophenone HCl 1-Phenyl-3-(piperidin-1-yl)propan-1-one HCl C₁₄H₁₉NO·HCl 253.77 Pharmaceutical reference standard

Key Observations:

Structural Variations: 3-Piperazinylpropan-2-ol () replaces the piperidine ring with a piperazine moiety, introducing an additional nitrogen atom. This enhances hydrogen-bonding capacity and alters pharmacological activity, making it suitable for antipsychotic drug synthesis. 3-Aminopropanol () lacks the cyclic amine but shares a linear propanol backbone. Its simpler structure facilitates derivatization into drugs like cyclophosphamide.

Physicochemical Properties: 3-Aminopropanol has a lower molecular weight (75.11 g/mol) and higher water solubility compared to piperidine/piperazine derivatives, making it versatile in aqueous formulations . 3-Piperidinopropiophenone HCl () exhibits higher molecular weight (253.77 g/mol) due to the aromatic phenyl group, which enhances lipophilicity and CNS penetration.

Synthetic Applications: Piperidine and piperazine derivatives are frequently synthesized via nucleophilic substitution or reductive amination. For example, highlights the use of 3-(piperazin-1-yl)propan-2-ol as a precursor in functionalized pentanamide synthesis . Pyridyl-propanol derivatives () are utilized in material science for designing ligands with tailored coordination properties .

Pharmacological Relevance: Piperidine-containing compounds (e.g., 3-Piperidinopropiophenone HCl) are prevalent in antipsychotic and anticholinergic drugs due to their ability to modulate dopamine and acetylcholine receptors . 3-Aminopropanol derivatives, such as domperidone and xylazine, demonstrate antiemetic and sedative effects, respectively .

Research Findings and Industrial Relevance

  • Drug Development: Piperidine and piperazine propanol derivatives are critical in designing drugs with improved blood-brain barrier permeability.
  • Material Science: Pyridyl-propanol derivatives (e.g., 3-(2-Pyridyl)-1-propanol) serve as ligands in catalysis and polymer synthesis, leveraging their nitrogen-based coordination sites .
  • emphasizes the use of P95 respirators and full protective gear when working with similar amines to mitigate exposure risks .

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